molecular formula C21H23F3N2O5S B2840419 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 921927-09-5

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2840419
CAS No.: 921927-09-5
M. Wt: 472.48
InChI Key: QZQQLPNJXZZFLA-UHFFFAOYSA-N
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Description

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The starting material, 6,7-dimethoxy-1-tetralone, undergoes Pictet-Spengler cyclization with an appropriate amine to form the 6,7-dimethoxy-3,4-dihydroisoquinoline.

    Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Coupling with Benzamide: The sulfonylated product is coupled with 2-(trifluoromethyl)benzoyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The trifluoromethyl group and the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include sulfides or amines.

    Substitution: Products depend on the nucleophile used, potentially forming new amides or thioethers.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways.

Medicine

Given its structural features, the compound may have applications in drug development, particularly in designing molecules with specific pharmacological properties.

Industry

In material science, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with proteins or enzymes, altering their function. The sulfonyl and trifluoromethyl groups could play key roles in binding to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxyphenyl)ethyl)-2-(trifluoromethyl)benzamide
  • N-(2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Uniqueness

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both the sulfonyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability and specificity in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5S/c1-30-18-11-14-7-9-26(13-15(14)12-19(18)31-2)32(28,29)10-8-25-20(27)16-5-3-4-6-17(16)21(22,23)24/h3-6,11-12H,7-10,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQQLPNJXZZFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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